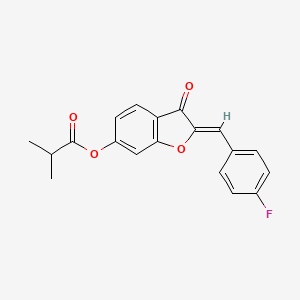

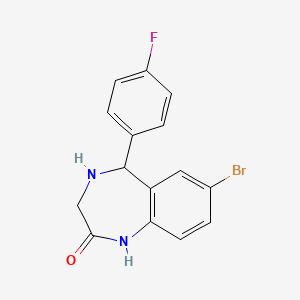

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

While the exact synthesis of “(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate” is not directly available, related compounds have been synthesized through methodologies that could be adapted for this compound. For example, palladium-catalyzed cycloisomerization of 2-alkynylbenzyl alcohols under neutral conditions has been reported as a versatile method for the synthesis of dihydroisobenzofurans and isochromenes, which share structural similarities with the target compound (Gabriele et al., 2003). Additionally, the synthesis of related fluorobenzoyl and isobenzofuran compounds employing strategies like nucleophilic substitution and Knoevenagel condensation suggests a potential pathway for synthesizing the compound (Pansare Dattatraya & Shinde Devanand, 2015).

Molecular Structure Analysis

Studies on similar compounds have employed various spectroscopic techniques to elucidate their molecular structures. For instance, the structure and vibrational spectra of closely related molecules have been thoroughly investigated using DFT and HF methods, providing insights into conformational stability and electronic properties (E. Taşal & Mustafa Kumalar, 2012). Such analyses are crucial for understanding the molecular geometry, electronic distribution, and potential reactive sites of the compound.

Chemical Reactions and Properties

The chemical behavior of benzofuran derivatives often involves reactions at the furan ring or the substituents attached to the benzene and furan rings. For example, cycloaddition reactions and transformations involving fluorine atoms have been documented for benzofuran and isobenzofuran compounds, highlighting the reactivity of such moieties and the potential for diverse chemical modifications (M. Novikov et al., 2005).

Scientific Research Applications

Synthesis and Biological Activity

Compounds with structures similar to "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate" have been synthesized and evaluated for various biological activities. For instance, derivatives of imidazolyl acetic acid, which share a similar approach to combining aromatic functionalities with bioactive cores, were synthesized and tested for anti-inflammatory and analgesic activities. These compounds showed significant activities in models of carrageenan-induced rat paw edema and writhing test in albino mice (Khalifa & Abdelbaky, 2008). Additionally, compounds with fluorine substitution and benzofuran rings have been associated with antimicrobial activities, suggesting a potential application of "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate" in developing antimicrobial agents (PansareDattatraya & Devan, 2015).

Anticancer Potential

Research on fluorine-containing compounds, similar in structure or reactivity to the compound , has demonstrated potential anticancer activities. The presence of fluorobenzyl and benzofuran functionalities has been explored for their ability to inhibit cancer cell growth, highlighting the relevance of these structural motifs in designing anticancer agents. A study on fluorine compounds containing isoxazolylamino and phosphonate groups revealed moderate anticancer activity in vitro, suggesting a possible application area for "(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate" in cancer research (Song et al., 2005).

Safety and Hazards

Future Directions

properties

IUPAC Name |

[(2Z)-2-[(4-fluorophenyl)methylidene]-3-oxo-1-benzofuran-6-yl] 2-methylpropanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15FO4/c1-11(2)19(22)23-14-7-8-15-16(10-14)24-17(18(15)21)9-12-3-5-13(20)6-4-12/h3-11H,1-2H3/b17-9- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PORINEUDVKSFJK-MFOYZWKCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC=C(C=C3)F)O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C(=O)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC=C(C=C3)F)/O2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15FO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-(4-fluorobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl isobutyrate | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

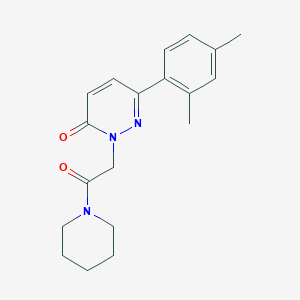

![2-(4-Chlorobenzyl)-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2480637.png)

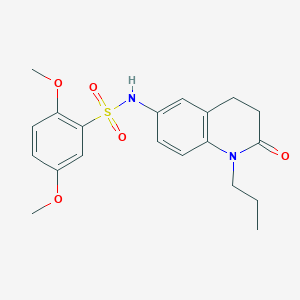

![[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl 5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2480639.png)

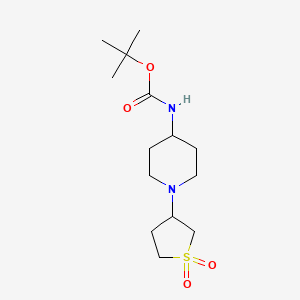

![3-allyl-8-(4-ethylphenyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2480650.png)

![3-[4-ethyl-5-(ethylthio)-4H-1,2,4-triazol-3-yl]-1-methyl-N-phenyl-1,4,6,7-tetrahydro-5H-pyrazolo[4,3-c]pyridine-5-carboxamide](/img/structure/B2480651.png)